molecular formula C13H22ClNO2 B2610331 1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride CAS No. 2230799-13-8

1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride

Cat. No. B2610331
CAS RN: 2230799-13-8
M. Wt: 259.77
InChI Key: SXCAPMIOUFPCFH-UHFFFAOYSA-N
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Description

“1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2230799-13-8 . It has a molecular weight of 259.78 . The compound is stored at a temperature of 4 degrees Celsius and comes in a powder form .


Synthesis Analysis

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The IUPAC Name of the compound is 1-((2-azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride . The InChI Code is 1S/C13H21NO2.ClH/c15-12(16)13(5-1-2-6-13)9-14-8-10-3-4-11(14)7-10;/h10-11H,1-9H2,(H,15,16);1H .


Chemical Reactions Analysis

The compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be used with a broad array of substrates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.78 . It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Asymmetric Synthesis and Derivatives

  • Asymmetric Synthesis in Aqueous Solution

    Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized using Aza-Diels-Alder reactions. This process involved chiral iminium ions, formed from glyoxylic acid and chiral amines, reacting with cyclopentadiene. The reaction yielded cycloadducts with high diastereomeric excess values in certain cases (Waldmann & Braun, 1991).

  • Enantiopure Analogues of Hydroxyproline

    Enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogues of 3-hydroxyproline, have been synthesized. This process included Diels–Alder reactions and base-promoted internal nucleophilic displacement. These compounds are precursors to (−)- and (+)-epibatidine and other analogues (Avenoza et al., 2002).

Catalysis and Reaction Mechanisms

  • Organocatalytic Aldol Reactions: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid was prepared in enantiopure form and its potential in direct aldol reactions was assessed. Its conformational properties influenced the reaction's enantioselectivity, demonstrating the importance of acid geometry in these processes (Armstrong, Bhonoah, & White, 2009).

Novel Approaches and Syntheses

  • Novel Approach to Ethanoproline: A novel method for synthesizing 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline) has been reported. This process involved a 10-step synthetic scheme starting from (2S,4R)-4-hydroxyproline, achieving a total yield of 22% (Grygorenko, Komarov, & Cativiela, 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-azabicyclo[2.2.1]heptan-2-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c15-12(16)13(5-1-2-6-13)9-14-8-10-3-4-11(14)7-10;/h10-11H,1-9H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCAPMIOUFPCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CC3CCC2C3)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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